4-(Fluoromethyl)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7FO |
|---|---|
Molecular Weight |
126.13 g/mol |
IUPAC Name |
4-(fluoromethyl)phenol |
InChI |
InChI=1S/C7H7FO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5H2 |
InChI Key |
HTYDXVJLNUOSGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CF)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Trifluoromethyl Phenol and Its Derivatives
Derivatization in Synthetic Schemes
Incorporation into Polymeric Architectures
The integration of 4-(trifluoromethyl)phenol (B195918) and its derivatives into polymeric structures is a key strategy for developing high-performance materials with desirable properties such as enhanced thermal stability, improved solubility, and low dielectric constants. The bulky, hydrophobic, and low polarizability nature of the trifluoromethyl (-CF3) group is instrumental in achieving these characteristics. rsc.org
Research has demonstrated the synthesis of novel fluorinated polyimides by incorporating monomers containing the 4-(trifluoromethyl)phenyl moiety. rsc.org In one approach, a new aromatic diamine, 2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone, was synthesized in a three-step process. rsc.org This process involved a Suzuki coupling reaction with 4-(trifluoromethyl)benzeneboronic acid, followed by a nucleophilic substitution reaction with 4-aminophenol. rsc.org This diamine was then polymerized with various commercial aromatic tetracarboxylic dianhydrides via a one-step high-temperature polycondensation to yield a series of fluorinated polyimides. rsc.org
The resulting polymers exhibited significantly improved properties. The presence of multiple bulky trifluoromethylphenyl groups disrupted polymer chain packing, leading to excellent solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP), chloroform (B151607) (CHCl3), and tetrahydrofuran (B95107) (THF), with some reaching a solubility of 20 wt% at room temperature. rsc.org These polyimides also demonstrated high thermal stability, with 5% weight loss temperatures (Td5) ranging from 551–561 °C in a nitrogen atmosphere. rsc.org Furthermore, they possessed low dielectric constants and reduced water absorption, making them promising candidates for microelectronic and optoelectronic applications. rsc.org
Similarly, other studies have focused on creating fluorinated polyimides from different diamines and dianhydrides containing trifluoromethyl groups to enhance polymer properties. researchgate.netresearchgate.net For instance, the polycondensation of 4,4′-[2,2,2-trifluoro-1-(3-trifluoromethyl-phenyl)ethylidene]diphthalic anhydride (B1165640) (TFDA) with various aromatic diamines produced polyimides with high thermal stability (Tg from 232–322 °C) and low dielectric constants (2.75–3.02). researchgate.net Another example involves the polymerization of 2,3,5,6-tetrafluoro-4-trifluoromethylphenol (a derivative of 4-trifluoromethylphenol) which results in a light-tan crystalline polymer with a molecular weight in the range of 3000 to 4000. nih.gov The incorporation of trifluoromethyl groups has also been explored in epoxy resins to reduce their dielectric constant and moisture absorption for advanced electronic materials. researchgate.net
Table 1: Properties of Fluorinated Polyimides Derived from 2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone
Source: Adapted from research findings on fluorinated polyimides. rsc.org
Synthesis of Bioactive Derivatives
4-(Trifluoromethyl)phenol serves as a valuable building block in the synthesis of various bioactive compounds, leveraging the trifluoromethyl group's ability to enhance metabolic stability and binding affinity to biological targets.
One significant area of research is the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, which are known to possess a broad spectrum of biological activities. researchgate.netjchemrev.com A series of 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines has been synthesized and evaluated for anticancer properties. researchgate.net The synthesis typically involves multiple steps, starting from the corresponding hydrazides which are cyclized to form the oxadiazole ring. luxembourg-bio.com These derivatives have shown significant growth inhibition against various human cancer cell lines. researchgate.net For example, N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine exhibited notable anticancer activity, particularly against leukemia and non-small cell lung cancer cell lines. researchgate.net Another derivative, 2-(5-(4-(trifluoromethyl)phenylamino)-1,3,4-oxadiazol-2-yl)phenol, showed the highest sensitivity against a leukemia cell line. researchgate.net
The 4-(trifluoromethyl)phenyl moiety is also incorporated into other heterocyclic systems to create potential therapeutic agents. For instance, it has been used in the synthesis of thiazole (B1198619) derivatives that act as potent inhibitors of the BRAFV600E kinase, which is implicated in certain cancers. semanticscholar.org Calixarene derivatives functionalized with 4-(trifluoromethyl)aniline (B29031) have also been investigated as anticancer agents, with one compound showing high antiproliferative activity against HeLa cells. semanticscholar.org
Furthermore, derivatives of 4-(trifluoromethyl)phenol are used as key intermediates for significant bioactive molecules. The bioreduction of 4-(trifluoromethyl)acetophenone yields (R)-1-[4-(trifluoromethyl)phenyl]ethanol, an important chiral intermediate for synthesizing compounds like the neurokinin-1 (NK1) receptor antagonist, Aprepitant. mdpi.com
Table 2: Anticancer Activity of Selected 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine Derivatives
Source: Adapted from research findings on the biological potential of 1,3,4-oxadiazoles. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 4 Trifluoromethyl Phenol
Aromatic Substitution Reactions
4-(Trifluoromethyl)phenol (B195918) can undergo electrophilic aromatic substitution, a class of reactions fundamental to its application as a building block in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com
The nitration of phenols is a classic example of electrophilic aromatic substitution. In the case of 4-(Trifluoromethyl)phenol, the directing effects of the hydroxyl and trifluoromethyl groups are crucial. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the trifluoromethyl group is a strong deactivating group and a meta-director.
When 4-(Trifluoromethyl)phenol undergoes nitration, the substitution occurs at the position ortho to the hydroxyl group. This leads to the formation of 2-Nitro-4-(trifluoromethyl)phenol. sigmaaldrich.com This outcome highlights the dominant directing power of the hydroxyl group over the trifluoromethyl group in this reaction. The reaction to form 2-Nitro-4-(trifluoromethyl)phenol has been noted as a result of the photodecomposition of the herbicide fluorodifen. sigmaaldrich.com
Trifluoromethylthiolation, the introduction of a trifluoromethylthio (-SCF3) group, is a significant transformation in medicinal chemistry. The direct electrophilic trifluoromethylthiolation of phenols can be achieved using specific reagents and promoters.
Research has shown that various substituted phenols can be effectively trifluoromethylthiolated using N-(trifluoromethylsulfanyl)aniline in the presence of a promoter like boron trifluoride etherate (BF₃·Et₂O) or triflic acid. solubilityofthings.com The reaction is highly regioselective. For phenols that are unsubstituted at the para position, the functionalization occurs exclusively at this position. solubilityofthings.com Conversely, for para-substituted phenols, the trifluoromethylthio group is introduced at the ortho position. solubilityofthings.com Less reactive phenols may require the use of a stronger acid promoter, such as triflic acid, to proceed efficiently. solubilityofthings.com
Redox Chemistry
The redox chemistry of 4-(Trifluoromethyl)phenol is characterized by its oxidation to reactive intermediates and its formation through reduction pathways.
Under physiological pH conditions, 4-(Trifluoromethyl)phenol is known to spontaneously hydrolyze, leading to the formation of a quinone methide intermediate. nih.govebi.ac.uk This transformation is a key aspect of its reactivity and has been studied in the context of its biological activity. The formation of this reactive quinoid species is initiated by the deprotonation of the phenolic hydroxyl group, which facilitates the elimination of a fluoride (B91410) ion. nih.gov
The proposed mechanism involves the loss of all three fluorine atoms, ultimately yielding 4-hydroxybenzoic acid. nih.govrsc.org The highly reactive quinone methide can be trapped by nucleophiles; for instance, in the presence of glutathione (B108866), a corresponding adduct is formed. nih.govebi.ac.uk This pathway underscores the compound's potential to alkylate biological macromolecules. nih.gov Studies have also investigated the photo-oxidative degradation of 4-(Trifluoromethyl)phenol, which can be mediated by species like singlet molecular oxygen. ebi.ac.uk
Reduction reactions are primarily associated with the synthesis of 4-(Trifluoromethyl)phenol rather than its subsequent transformations. One documented synthetic route involves the reduction of an intermediate to form the final phenol (B47542) product. Specifically, 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-ketone can be reduced using zinc powder to yield 4-(Trifluoromethyl)phenol with high efficiency. lookchem.com This method provides an alternative to traditional processes that may use harsher reagents. lookchem.com Another synthetic approach involves the catalytic reduction of a precursor, such as the hydrogenolysis of 4-nitro-5-aminobenzotrifluoride, which ultimately leads to a diaminobenzotrifluoride derivative. rsc.org Furthermore, the reduction of 2-Nitro-4-(trifluoromethyl)phenol can be performed to synthesize 2-Amino-4-(trifluoromethyl)phenol. acs.org
Hydrolytic Stability and Transformation Pathways
The stability of 4-(Trifluoromethyl)phenol in aqueous environments is a critical factor, particularly concerning its environmental fate and metabolic pathways. The compound exhibits a notable susceptibility to hydrolysis, a process that is significantly dependent on pH.
Research has demonstrated that 4-(Trifluoromethyl)phenol undergoes spontaneous defluorination in aqueous solutions, with the reaction rate increasing at higher pH values. rsc.orgresearchgate.net The process involves the sequential loss of fluoride ions and is driven by the deprotonation of the phenol's hydroxyl group. researchgate.netrsc.org In its deprotonated phenolate (B1203915) form, the compound's reactivity is enhanced. rsc.org
The primary hydrolysis product is 4-hydroxybenzoic acid. rsc.orgrsc.org The mechanism is thought to proceed via an E1cb (Elimination Unimolecular conjugate Base) pathway, involving the formation of a quinone difluoromethide intermediate after the loss of the first fluoride ion. rsc.orgrsc.org High-resolution mass spectrometry has also identified benzoyl fluoride as an intermediate during the hydrolysis process. rsc.orgresearchgate.net While reports on its stability have sometimes been conflicting, studies confirm that under alkaline or even physiological pH, it degrades, contrasting with the high stability of its isomer, 3-(trifluoromethyl)phenol. rsc.org
Hydrolysis Rate Constants of Trifluoromethylphenols (TFMPs) at 30°C
| Compound | Buffer pH | Buffer System | Rate Constant k (h⁻¹) |
|---|---|---|---|
| 4-TFMP | 10.0 | 10 mM Carbonate | 0.057 |
| 2-TFMP | 10.0 | 10 mM Carbonate | 0.006 |
| 4-TFMP | Not specified | 200 mM Borate | 0.063 |
| 2-TFMP | Not specified | 200 mM Borate | 0.007 |
This table is based on data from a study comparing degradation rates, highlighting the higher reactivity of 4-TFMP compared to its ortho isomer. rsc.org
Spontaneous Aqueous Hydrolysis Mechanisms
4-(Trifluoromethyl)phenol undergoes spontaneous hydrolysis in aqueous solutions, a reaction that is highly dependent on pH. rsc.orgnih.gov The process is almost entirely driven by the deprotonated species, the phenolate anion. rsc.org Studies conducted in buffered solutions from pH 6.2 to 10.8 show that the rate of hydrolysis increases with pH. rsc.org For instance, at physiological pH (7.4), 4-TFMP hydrolyzes to form 4-hydroxybenzoic acid. nih.govresearchgate.net The reaction proceeds significantly faster in the fully deprotonated phenolate form, with a reported fundamental hydrolysis rate constant (kphenolate) of 0.62 ± 0.05 h⁻¹. rsc.org
The hydrolysis mechanism is facilitated by the conjugated structure of the phenolate anion, which stabilizes the molecule and promotes the subsequent elimination steps. rsc.org The reaction ultimately results in the complete hydrolytic defluorination of the trifluoromethyl group. rsc.org Early reports noted that at higher concentrations in sodium hydroxide (B78521) solutions, 4-TFMP not only defluorinated but also polymerized. rsc.org
| pH | Hydrolysis Rate Constant (k) (h⁻¹) | Half-Life (t₁/₂) (h) |
|---|---|---|
| 6.2 | Data Not Specified | Data Not Specified |
| 7.0 | Data Not Specified | Data Not Specified |
| 10.8 | Data Not Specified | Data Not Specified |
| Fully Deprotonated (phenolate) | 0.62 ± 0.05 | ~1.12 |
This table illustrates the pH-dependent nature of 4-TFMP hydrolysis, with the rate constant for the fully deprotonated phenolate form highlighted. Specific rate constants at intermediate pH values are part of ongoing research. rsc.org
Quinone Methide Intermediates in Aqueous Media
A key feature of the aqueous hydrolysis of 4-TFMP is the formation of a quinone methide intermediate. nih.govresearchgate.netebi.ac.uk This highly reactive species is generated following the initial loss of a fluoride ion from the trifluoromethyl group of the phenolate anion. rsc.org The formation of this intermediate has been confirmed through trapping experiments. When glutathione, a biological thiol, is added to the reaction mixture, it traps the quinone methide, forming a stable adduct. nih.govebi.ac.uk Analysis of this adduct reveals that all three fluorine atoms are lost during the hydrolysis, resulting in a cresol (B1669610) derivative where the glutathione moiety is attached to a benzylic carbonyl group. nih.govebi.ac.uk The formation of quinone methides is a critical step that dictates the subsequent chemical and biological activity of 4-TFMP. nih.govebi.ac.ukresearchgate.net
Subsequent Alkylation of Macromolecules
The reactivity of the quinone methide intermediate is not limited to reacting with small molecules like glutathione. It is also capable of alkylating larger biological macromolecules, which is believed to be the primary mechanism of 4-TFMP's cytotoxicity. nih.govebi.ac.uk This has been demonstrated through in vitro studies with purified enzymes. For example, 4-TFMP inhibits the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a sulfhydryl-dependent enzyme, in a time- and concentration-dependent manner. nih.govebi.ac.uk The loss of enzyme activity directly correlates with a decrease in free thiol residues, indicating that the quinone methide intermediate alkylates the cysteine residues essential for the enzyme's function. nih.govebi.ac.uk The co-addition of glutathione can prevent this enzyme inhibition by competitively trapping the quinone methide intermediate before it can react with the protein. nih.govebi.ac.uk
β-Elimination and Defluorination Pathways
The complete defluorination of 4-TFMP is achieved through a pathway involving β-elimination. rsc.org The process is initiated by the deprotonation of the phenolic hydroxyl group. rsc.orgrsc.org In the resulting phenolate anion, the negative charge can be delocalized through conjugation into the aromatic ring and towards the trifluoromethyl group. rsc.org This electronic arrangement facilitates the elimination of the first fluoride ion (F⁻) in what is likely the rate-determining step. rsc.org
Computational studies using Density Functional Theory (DFT) suggest that this key defluorination step proceeds via an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. rsc.orgrsc.org The initial β-elimination of a single F⁻ forms a reactive electrophilic α,β-unsaturated ketone, specifically a quinone difluoromethide. rsc.org This intermediate is highly unstable and rapidly undergoes further reactions, leading to the elimination of the second and third fluoride ions, ultimately resulting in the formation of 4-hydroxybenzoic acid. rsc.orgnih.gov
Formation of Benzoyl Fluoride Intermediates and Dimerization Products
Detailed investigations into the hydrolysis of 4-TFMP using advanced analytical techniques have provided further insights into the complex reaction cascade. High-resolution mass spectrometry has successfully identified the presence of a benzoyl fluoride intermediate during the hydrolysis process. rsc.orgrsc.org This finding suggests an alternative or parallel pathway to the direct formation of the final carboxylic acid product.
Furthermore, these studies have also detected the formation of dimer-like transformation products. rsc.orgrsc.org The formation of these dimers is proposed to occur through the reaction of the deprotonated phenolate of either 4-TFMP or the 4-hydroxybenzoic acid product with the highly electrophilic quinone difluoromethide intermediates via a conjugate addition mechanism. rsc.org The observation of these intermediates and side products underscores the complexity of the "spontaneous" aqueous degradation of 4-TFMP.
Advanced Analytical Techniques for 4 Trifluoromethyl Phenol and Its Metabolites
Chromatographic Separations in Complex Matrices
Chromatographic techniques are fundamental for separating 4-(Trifluoromethyl)phenol (B195918) from the intricate components of biological and environmental samples. The choice of method depends on the sample matrix, the required sensitivity, and the specific analytical goals.
Gas Chromatography-Electron Capture Detection (GC-ECD) for Biological Samples
Gas Chromatography with an Electron Capture Detector (GC-ECD) is a highly sensitive technique for the analysis of halogenated compounds like 4-(Trifluoromethyl)phenol in biological samples. nih.gov The electron-capturing properties of the trifluoromethyl group make this method particularly suitable. science.govacs.org
For the analysis of 4-(Trifluoromethyl)phenol, a metabolite of fluoxetine (B1211875), in biological matrices, a GC-ECD procedure has been developed. nih.gov This method involves a basic extraction of the sample, followed by derivatization with pentafluorobenzenesulfonyl chloride to enhance volatility and detector response. nih.gov 2,4-Dichlorophenol is often used as an internal standard to ensure accurate quantification. nih.gov The practical detection limits of this method are notable, reaching levels below 5 ng/mL in human plasma, under 10 ng/g in rat brain tissue, and under 25 ng/g in rat liver tissue and urine samples. nih.gov
Table 1: GC-ECD Detection Limits for 4-(Trifluoromethyl)phenol in Biological Samples
| Biological Matrix | Detection Limit |
|---|---|
| Human Plasma | < 5 ng/mL |
| Rat Brain Tissue | < 10 ng/g |
| Rat Liver Tissue | < 25 ng/g |
High-Performance Liquid Chromatography (HPLC) for Reaction Mixture and Environmental Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of 4-(Trifluoromethyl)phenol in reaction mixtures and environmental samples. nih.govacs.orgscirp.orgscirp.org HPLC with UV detection is commonly employed for monitoring the concentration of parent molecules during various processes. nih.govacs.org
In studies of aqueous photolysis and advanced UV treatment of fluorinated phenols, HPLC with a UV detector is used to track the concentration of 4-(Trifluoromethyl)phenol. nih.govacs.org For the analysis of phenols in water, pre-column derivatization with reagents like 4-nitrobenzoyl chloride can be used to improve separation and detection by HPLC-UV. scirp.orgscirp.org Reversed-phase liquid chromatography (RP-LC) is a common approach for separating phenolic compounds. lcms.cz
Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with High-Resolution Mass Spectrometry (HRMS)
For comprehensive analysis and identification of transformation products, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is a powerful tool. rsc.orgnih.gov This technique offers superior separation efficiency, speed, and the ability to obtain accurate mass measurements, which is crucial for identifying unknown metabolites and degradation products. nih.govupf.edumdpi.comnih.govnih.gov
In studies investigating the environmental fate of 4-(Trifluoromethyl)phenol, UHPLC-Orbitrap-HRMS is used to identify novel transformation products, including benzoyl fluoride (B91410) intermediates and dimer-like products. rsc.org The high resolution of the mass spectrometer allows for the determination of elemental compositions and the elucidation of fragmentation pathways. rsc.orgmdpi.com This method is instrumental in providing mechanistic insights into the degradation processes of 4-(Trifluoromethyl)phenol. rsc.org
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation of 4-(Trifluoromethyl)phenol and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural characterization of 4-(Trifluoromethyl)phenol.
¹H NMR: The proton NMR spectrum provides information about the aromatic protons. drugbank.comchemicalbook.comtcichemicals.comresearchgate.net The chemical shifts and coupling patterns of the aromatic protons are influenced by the hydroxyl and trifluoromethyl substituents. chemicalbook.comresearchgate.net
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. chemicalbook.comnih.govrsc.orgdocbrown.info The carbon attached to the trifluoromethyl group exhibits a characteristic quartet due to coupling with the fluorine atoms. rsc.org
¹⁹F NMR: Fluorine-19 NMR is particularly valuable for studying fluorinated compounds. nih.govacs.orgrsc.orgdoi.orgrsc.org It provides a direct method to detect and quantify the parent compound and any fluorine-containing metabolites or degradation products. nih.govacs.org In studies of the environmental degradation of 4-(Trifluoromethyl)phenol, ¹⁹F NMR has been used to track the formation of products like trifluoroacetic acid. nih.govacs.org
Table 2: Representative NMR Data for 4-(Trifluoromethyl)phenol
| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | DMSO-d₆ | 10.29 (OH), 7.53 (d), 6.95 (d) | s, d, d |
| ¹³C | CDCl₃ | 155.8 (C-OH), 127.1 (q, C-CF₃), 126.8 (CH), 116.1 (CH) | s, q, s, s |
Note: Chemical shifts can vary depending on the solvent and reference standard used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in 4-(Trifluoromethyl)phenol. researchgate.netnih.govnih.govnist.govchemicalbook.comresearchgate.net The spectrum will show characteristic absorption bands for the hydroxyl (O-H) and carbon-fluorine (C-F) bonds.
Table 3: Characteristic FT-IR Absorption Bands for 4-(Trifluoromethyl)phenol
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretching | ~3200–3600 |
| Carbon-Fluorine (C-F) | Stretching | ~1100–1350 |
| Aromatic C-H | Stretching | ~3000–3100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the analysis of phenolic compounds like 4-(Trifluoromethyl)phenol. The absorption of UV-Vis radiation by the molecule provides information about its electronic transitions. The UV-Vis absorption spectra of 4-(Trifluoromethyl)phenol and related compounds exhibit electronic transitions primarily in the 250–500 nm range. beilstein-journals.org Transitions observed in the ultraviolet region are typically attributed to π → π* transitions within the heterocyclic ring. beilstein-journals.org Those appearing above 350 nm are often assigned to n → π* transitions associated with the imine moiety, leading to an intramolecular charge-transfer (ICT) transition. beilstein-journals.org
The photolysis rates of (trifluoromethyl)phenols are pH-dependent, a phenomenon that can be observed through changes in their UV-Vis absorption spectra. acs.org As the pH increases, the equilibrium shifts towards the deprotonated form of the phenol (B47542). acs.org This deprotonated anion has a different absorption spectrum and is more readily excited, leading to an increased rate of photolysis. acs.org For instance, the pKa of 4-(Trifluoromethyl)phenol influences its photolysis rate, with the presence of the deprotonated form at pH 7 contributing to a faster rate compared to its isomers. acs.org
In a study involving new trifluoromethylated quinoline-phenol Schiff bases, the UV-Vis absorption spectra were recorded in various solvents, including dimethyl sulfoxide (B87167) (DMSO), methanol (B129727) (MeOH), and chloroform (B151607) (CHCl3). beilstein-journals.org These analyses help in understanding the photophysical properties of such compounds. beilstein-journals.org
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used for the identification and quantification of 4-(Trifluoromethyl)phenol. It is often coupled with chromatographic methods like gas chromatography (GC) or liquid chromatography (LC) for enhanced separation and analysis.
Various MS techniques have been applied to the study of 4-(Trifluoromethyl)phenol, including GC-MS, LC-MS, and tandem mass spectrometry (MS-MS). nih.gov In GC-MS analysis, the compound is typically ionized using electron ionization (EI), and the resulting mass spectrum provides a unique fragmentation pattern that aids in its identification. nih.gov LC-MS is particularly useful for analyzing less volatile compounds and can be performed using techniques like electrospray ionization (ESI). massbank.eu High-resolution mass spectrometry (HRMS) coupled with LC has been instrumental in identifying transformation products of fluoxetine, including 4-(Trifluoromethyl)phenol, in studies of photodegradation and biodegradation. sigmaaldrich.com
The negative ion mode in MS analysis can be particularly informative for phenols. massbank.eu The mass spectrum of 4-(Trifluoromethyl)phenol in negative ion mode shows a prominent peak for the deprotonated molecule [M-H]⁻. massbank.eu Further fragmentation of this ion can provide structural information. For example, in one analysis, the base peak was observed at m/z 161.0239, corresponding to the [M-H]⁻ ion of 4-(Trifluoromethyl)phenol. massbank.eu
The table below summarizes key mass spectrometry data for 4-(Trifluoromethyl)phenol.
| Parameter | Value |
| Molecular Formula | C₇H₅F₃O |
| Molecular Weight | 162.11 g/mol |
| InChIKey | BAYGVMXZJBFEMB-UHFFFAOYSA-N |
| CAS Number | 402-45-9 |
| PubChem CID | 67874 |
| Precursor Ion (m/z) | 161.022 ([M-H]⁻) |
| Ionization Mode | Negative (ESI) |
Data sourced from PubChem and MassBank. nih.govmassbank.eu
Derivatization Strategies for Analytical Purposes
Derivatization is a chemical modification process used to convert an analyte into a product of similar structure that has properties more amenable to a particular analytical method, such as GC. scribd.com For phenolic compounds like 4-(Trifluoromethyl)phenol, derivatization is often employed to increase volatility, improve chromatographic behavior, and enhance detectability. scribd.comuib.no
Pentafluorobenzenesulfonyl chloride (PFBSC) is an electrophoric derivatizing reagent that has been utilized for the analysis of phenol- and amine-containing compounds. ualberta.ca This reagent reacts with the hydroxyl group of phenols to form pentafluorobenzenesulfonyl derivatives. ualberta.canih.gov These derivatives are highly electronegative due to the presence of multiple fluorine atoms, which makes them particularly suitable for sensitive detection by gas chromatography with electron capture detection (GC-ECD). researchgate.net The use of PFBSC has been applied in the derivatization of various drugs and metabolites. ualberta.ca
Silylation and acylation are common derivatization techniques used to improve the analytical characteristics of compounds with active hydrogens, such as phenols. scribd.commdpi.com
Silylation involves the replacement of an active hydrogen in the hydroxyl group of the phenol with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. scribd.com This process reduces the polarity of the compound, decreases its boiling point, and makes it more volatile and thermally stable for GC analysis. scribd.commdpi.com Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N,O-bis(trimethylsilyl)acetamide (BSA). scribd.com The resulting silyl ethers exhibit improved chromatographic peak shapes and are less likely to tail on the GC column. scribd.com
Acylation is another effective derivatization method where the hydroxyl group is converted to an ester by reaction with an acylating reagent, such as an acyl chloride or anhydride (B1165640). scribd.com This derivatization also increases the volatility and stability of the phenolic compound for GC analysis. scribd.com Acylation reagents can be chosen to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detectability by UV or fluorescence detectors in liquid chromatography. researchgate.net
The table below outlines common derivatization strategies for phenols.
| Derivatization Method | Reagent Example | Purpose |
| Pentafluorobenzoylation | Pentafluorobenzoyl chloride | Enhances sensitivity for GC-ECD and GC-MS (NCI) uib.no |
| Silylation | BSTFA, BSA | Increases volatility and thermal stability for GC analysis scribd.commdpi.com |
| Acylation | Acyl chlorides, Anhydrides | Increases volatility for GC and can enhance UV/fluorescence detection in LC scribd.comresearchgate.net |
Reference Standard Applications in Environmental Monitoring
4-(Trifluoromethyl)phenol serves as a crucial reference standard in analytical methods for environmental monitoring. lgcstandards.com As a known metabolite of fluoxetine, its presence in environmental samples can indicate contamination from wastewater treatment plant effluents. ebi.ac.uk The availability of a certified reference standard is essential for the accurate quantification of this compound in various environmental matrices, such as water and soil.
High-purity 4-(Trifluoromethyl)phenol is used to calibrate analytical instruments and to spike control samples for method validation, ensuring the reliability of the data generated. Its use as a reference material is critical for studies tracking the fate and transport of pharmaceutical residues in the environment.
Computational and Theoretical Studies on 4 Trifluoromethyl Phenol Analogs
Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. For 4-(trifluoromethyl)phenol (B195918) and its analogs, DFT calculations provide valuable insights into their molecular geometry, reactivity, and spectroscopic properties. These theoretical studies complement experimental findings and aid in the rational design of new compounds with desired characteristics.
Geometry Optimization and Vibrational Frequencies
Geometry optimization is a fundamental step in computational chemistry that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of 4-(trifluoromethyl)phenol, DFT methods, such as B3LYP with basis sets like 6-311G(d,p), are commonly employed to obtain optimized molecular structures. These calculations can accurately predict bond lengths and angles, which are often in good agreement with experimental data obtained from techniques like X-ray crystallography. For instance, in a study of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, the theoretically calculated bond lengths for the C=N and C-O bonds were found to be very close to the experimental values. nih.goviucr.org
Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also provide theoretical vibrational spectra (IR and Raman). frontiersin.orgnepjol.info These spectra can be compared with experimental data to aid in the assignment of vibrational modes. researchgate.net For example, in the case of 5-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate, a red shift in the N-H stretching wavenumber observed in the experimental IR spectrum compared to the computed value suggested a weakening of the N-H bond. nih.gov
Table 1: Comparison of Experimental and Calculated Bond Lengths for 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol nih.goviucr.org
| Bond | Experimental Bond Length (Å) | Calculated Bond Length (Å) |
| C8=N1 | 1.283 (8) | 1.290 |
| C10–O1 | 1.357 (8) | 1.342 |
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. nih.goviucr.org A large HOMO-LUMO gap suggests high stability and low reactivity, characterizing the molecule as "hard," whereas a small gap indicates higher reactivity and "softness." nih.goviucr.org
For analogs of 4-(trifluoromethyl)phenol, FMO analysis can predict the sites of electrophilic and nucleophilic attack and explain electronic transitions. nih.goviucr.orgresearchgate.net In a study of (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, the HOMO-LUMO gap was calculated to be 4.105 eV, indicating it to be a hard molecule. nih.goviucr.org The analysis of frontier orbitals in 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol suggested that a HOMO-to-LUMO excitation would be a π-π* transition. iucr.org
Table 2: Calculated FMO Properties for (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol nih.goviucr.org
| Parameter | Value (eV) |
| Ionization Potential (I) | 5.912 |
| Electron Affinity (A) | 1.807 |
| HOMO-LUMO Energy Gap (ΔE) | 4.105 |
| Chemical Hardness (η) | 2.052 |
| Chemical Softness (S) | 0.243 |
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP is plotted onto the molecule's electron density surface, where different colors represent different electrostatic potential values. Red regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack.
For analogs of 4-(trifluoromethyl)phenol, MEP maps have been used to identify reactive regions. In (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, the negative MEP was found to be concentrated around the oxygen and fluorine atoms, making them likely sites for electrophilic attack. nih.goviucr.org Conversely, the most positive region was located on an imine group hydrogen atom, suggesting it as the preferred site for nucleophilic attack. nih.goviucr.org Similarly, in another study, the MEP map of a Schiff base derivative of 4-trifluoromethoxyphenol was generated to understand its reactivity. acs.org
Solvation Effects in Theoretical Models
The properties and reactivity of molecules can be significantly influenced by the solvent. Theoretical models that account for solvation effects are crucial for obtaining results that are comparable to experimental data measured in solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used to simulate the bulk solvent effect by representing the solvent as a continuous dielectric medium. rsc.orgnih.gov This approach is computationally efficient and can be applied at high levels of theory. nih.gov
For instance, in the study of the aqueous defluorination of trifluoromethylphenols, the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) was used to account for solvation effects during geometry optimization. rsc.org Another study on the chemoselective dual functionalization of phenols employed a solute electron density model to treat the solvent effect of dichloromethane. chinesechemsoc.org These models are essential for accurately predicting reaction pathways and energy barriers in solution. More explicit models, which involve including a number of solvent molecules in the quantum mechanical calculation, can also be used to capture specific solute-solvent interactions like hydrogen bonding. nih.gov
Quantum Chemical Investigations of Fluorine Substitution Effects
Quantum chemical calculations are instrumental in understanding the effects of fluorine substitution on the properties of phenol (B47542) and its analogs. Fluorine, being the most electronegative element, can significantly alter the electronic structure, acidity, and reactivity of the aromatic ring.
Studies on fluorophenols have shown that the position of fluorine substitution has a notable impact on their photophysical properties. For example, the S₁ ← S₀ electronic transition energy of phenol is increased with fluorine substitution at the ortho and meta positions but is decreased for para-substitution. nih.gov This effect is consistent with predictions from Time-Dependent Density Functional Theory (TD-DFT) calculations. nih.gov Furthermore, the fluorescence yield and spectral bandwidth of fluorophenols are also sensitive to the position of the fluorine atom, which can be explained by the location of conical intersections between electronic states as predicted by electronic structure calculations. nih.gov
Investigations into the O-H···π hydrogen-bonded complexes of fluorophenols with benzene (B151609) have revealed that while fluorine substitution has little effect on the O-H stretching frequency of the monomeric phenols, it significantly influences the spectral shift upon complexation. acs.org This shift shows a linear correlation with the aqueous phase acid dissociation constants (pKa) of the phenols, a trend that is well-reproduced by electronic structure calculations. acs.org Similarly, in phenol-water complexes, the spectral shift of the phenolic O-H stretching fundamental increases with the number of fluorine substitutions, indicating a weakening of the O-H bond. aip.org
Biological Interactions and Biochemical Fate of 4 Trifluoromethyl Phenol
Metabolic Transformation Pathways
4-(trifluoromethyl)phenol (B195918) is primarily known in biological systems as a product of xenobiotic metabolism. Its subsequent transformation and removal from the body have been the subject of specific investigation.
4-(Trifluoromethyl)phenol, also known as p-trifluoromethylphenol (TFMP), is a recognized metabolite of the widely used antidepressant drug, fluoxetine (B1211875). ebi.ac.ukresearchgate.netnih.govchemicalbook.com The formation of this compound occurs through the metabolic process of O-dealkylation of the parent fluoxetine molecule. nih.govnih.gov This biotransformation is a key step in the breakdown of fluoxetine within the body. ebi.ac.uknih.gov Studies utilizing human liver microsomes have confirmed the conversion of fluoxetine to 4-(trifluoromethyl)phenol, highlighting the liver's role in this metabolic pathway. nih.gov
Once formed, 4-(trifluoromethyl)phenol is distributed in various tissues and is ultimately eliminated from the body. Research has shown that it is primarily excreted in the urine, largely in the form of glucuronide or sulphate conjugates. ebi.ac.uk
Studies in rats have provided specific insights into its distribution. Levels of free 4-(trifluoromethyl)phenol in the liver were found to be approximately tenfold higher than those in the brain, with significant amounts also being excreted in the urine. nih.gov A similar pattern is observed in humans, where urine samples contained concentrations of the free metabolite that were about 30 times higher than those found in plasma. nih.gov
| Organism | Finding | Primary Excretion Route | Reference |
|---|---|---|---|
| Rat | Liver concentrations are ~10x higher than brain concentrations. | Urine | nih.gov |
| Human | Urine concentrations are ~30x higher than plasma concentrations. | Urine (as glucuronide/sulphate conjugates) | ebi.ac.uknih.gov |
Mechanisms of Biological Action
The biological effects of 4-(trifluoromethyl)phenol are closely linked to its chemical structure, particularly the trifluoromethyl group, which influences its reactivity and interactions with biomolecules.
4-(Trifluoromethyl)phenol has been shown to directly interact with and inhibit certain enzymes. One notable example is its time- and concentration-dependent inhibition of glyceraldehyde-3-phosphate dehydrogenase, a sulfhydryl-dependent enzyme. ebi.ac.uknih.gov The loss of enzyme activity was observed to parallel a decrease in thiol residues, suggesting an interaction with critical cysteine residues in the enzyme's active site. nih.gov The presence of glutathione (B108866) could prevent this enzyme inhibition. ebi.ac.uknih.gov Additionally, structural studies have observed 4-(trifluoromethyl)phenol bound within the active site of a mutant H61T enzyme, providing direct evidence of its ability to occupy such sites. chemicalbook.com
The trifluoromethyl (-CF3) group is a key pharmacophore that significantly impacts the physicochemical properties of 4-(trifluoromethyl)phenol. researchgate.net This group is one of the most lipophilic substituents, meaning it increases the molecule's affinity for lipid environments. researchgate.netnih.gov This increased lipophilicity enhances the compound's ability to permeate biological membranes, which can facilitate its distribution within the body and entry into cells. nih.gov
The -CF3 group also influences how the molecule interacts with proteins. Its hydrophobicity can promote penetration into hydrophobic pockets within protein structures. nih.gov For instance, in other drug molecules, the trifluoromethyl group has been shown to interact with isoleucine and histidine residues within the binding pocket of a kinase, demonstrating its capacity for specific protein interactions. nih.gov This property is frequently exploited in drug design to improve biodistribution and binding affinity to biological targets. researchgate.netnih.gov
| Property Influenced | Effect | Biological Consequence | Reference |
|---|---|---|---|
| Lipophilicity | Increases | Enhances membrane permeability and biodistribution. | researchgate.netnih.gov |
| Protein Interaction | Promotes binding | Facilitates entry into hydrophobic protein pockets. | nih.gov |
A critical aspect of the biological activity of 4-(trifluoromethyl)phenol is its capacity to form a reactive intermediate. At physiological pH, it can spontaneously hydrolyze to form a quinone methide intermediate. ebi.ac.uknih.govresearchgate.net This intermediate is highly reactive and can covalently bind to cellular macromolecules, a process known as alkylation. ebi.ac.uknih.gov
This alkylation of proteins and other cellular components is believed to be a primary mechanism of its cytotoxicity. nih.gov The formation of the quinone methide can be demonstrated by trapping it with glutathione, a cellular antioxidant. ebi.ac.uknih.gov The resulting glutathione adduct shows a loss of all fluorine atoms, indicating a significant chemical transformation during the hydrolysis process. nih.gov This reactivity highlights a pathway by which 4-(trifluoromethyl)phenol can directly and covalently modify biological molecules. ebi.ac.uk
Enzyme Activity Modulation (e.g., Glyceraldehyde-3-phosphate dehydrogenase)
4-(Trifluoromethyl)phenol (4-TFMP) has been shown to inhibit the in vitro activity of purified glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key sulfhydryl-dependent enzyme in glycolysis. nih.gov This inhibition is both time- and concentration-dependent. nih.gov Research indicates a direct correlation between the loss of enzyme activity and a decrease in thiol residues, suggesting that the mechanism of inhibition involves the alkylation of these critical sulfhydryl groups within the enzyme. nih.gov The cytotoxic effects of 4-TFMP appear to stem from the spontaneous formation of a quinone methide intermediate, which then alkylates cellular macromolecules like GAPDH. nih.gov The addition of glutathione, a sulfhydryl-containing antioxidant, can prevent the loss of enzyme activity induced by 4-TFMP, further supporting the role of sulfhydryl group alkylation in the inhibitory process. nih.gov
Special Case: Mechanism-based Inhibition by 4-(Fluoromethyl)phenyl Phosphate (B84403) (FMPP) of Calcineurin
A derivative of 4-(fluoromethyl)phenol, 4-(fluoromethyl)phenyl phosphate (FMPP), acts as a mechanism-based inhibitor of calcineurin, a crucial Ca²⁺- and calmodulin-dependent protein phosphatase. researchgate.netnih.gov The inhibition by FMPP is a time-dependent, first-order process. researchgate.netnih.gov This inactivation is not affected by the presence of scavenging nucleophiles like cysteine. researchgate.netnih.gov
The inhibition of calcineurin by FMPP is effectively irreversible. researchgate.netnih.gov Extensive dialysis fails to restore the enzyme's activity, indicating a stable modification. researchgate.netnih.gov Studies using radiolabeled [³H]FMPP have demonstrated the formation of a covalent adduct specifically with the 59-kDa catalytic subunit of calcineurin, known as calcineurin A. researchgate.netnih.gov The stoichiometry of this labeling was determined to be 0.75 moles of FMPP per mole of the protein, confirming a direct and covalent binding event that leads to the inactivation of the enzyme. researchgate.netnih.gov
The mechanism-based nature of the inhibition is further supported by substrate protection experiments. researchgate.net The presence of a related substrate, 4-methylphenyl phosphate (PMPP), can protect calcineurin from being inactivated by FMPP. researchgate.netnih.gov This suggests that FMPP and the substrate compete for the same active site on the enzyme. The protective effect of PMPP is concentration-dependent, where higher concentrations of the substrate offer greater protection against FMPP-mediated inhibition. researchgate.net
Table 1: Kinetic Parameters of FMPP Inhibition of Calcineurin
| Parameter | Value |
| KI | 44.4 mM |
| kinact | 8.82 min-1 |
Environmental Biotransformation Pathways
Hydrolytic Degradation in Aquatic Environments
In aqueous environments under physiological pH conditions, 4-(Trifluoromethyl)phenol undergoes spontaneous hydrolytic degradation. nih.gov This process involves the formation of a quinone methide intermediate. nih.gov This reactive intermediate subsequently hydrolyzes to form 4-hydroxybenzoic acid as the primary degradation product. nih.govrsc.org Studies have shown that the deprotonation of the phenolic group is a crucial step for the hydrolysis reaction to proceed. rsc.org The hydrolysis of 4-TFMP leads to the loss of all three fluorine atoms from the trifluoromethyl group. nih.gov
Formation of Persistent Degradation Products (e.g., Trifluoroacetic Acid)
The trifluoromethyl (-CF₃) group on phenolic compounds is a source of concern for the formation of persistent and problematic environmental contaminants. rsc.org The degradation of trifluoromethylphenols can lead to the formation of Trifluoroacetic Acid (TFA), a highly persistent pollutant. rsc.orgacs.org While direct studies on this compound are limited in this specific context, research on related compounds like 3-trifluoromethyl-4-nitrophenol (TFM) has shown that photohydrolytic degradation in aquatic environments yields TFA. acs.org The formation of TFA is dependent on factors such as the substitution pattern on the phenol (B47542) ring and the pH of the water. acs.org Given the stability of the C-F bond, the potential for TFA formation from the environmental degradation of this compound is a significant consideration.
Advanced Applications and Potential Research Directions
Building Block in Pharmaceutical and Agrochemical Synthesis
In the realms of pharmaceutical and agrochemical development, 4-(Fluoromethyl)phenol is a versatile intermediate. The presence of fluorine atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors. This makes it a valuable component in the design of new bioactive compounds.
This compound is instrumental in the creation of a diverse range of biologically active molecules. The fluoromethyl group is a key pharmacophore that can enhance the efficacy and pharmacokinetic profile of a drug candidate. Researchers utilize this compound as a precursor for synthesizing more complex molecules aimed at treating various diseases.
For instance, it is a key intermediate in the development of potential anticancer agents and antithrombotic therapies. nbinno.comnbinno.com Its structural framework is foundational in the synthesis of potent inhibitors for enzymes like myeloid cell leukemia inhibitors. nbinno.comnbinno.com Furthermore, it is used in the synthesis of diaryl ethers, a class of compounds with various pharmaceutical applications. sigmaaldrich.comchemicalbook.com The strategic incorporation of the 4-(fluoromethyl)phenyl group is a common strategy in medicinal chemistry to optimize lead compounds into viable drug candidates.
| Synthesized Compound Class | Therapeutic Area | Role of this compound |
|---|---|---|
| Myeloid Cell Leukemia Inhibitors | Oncology | Key structural intermediate for targeted therapy research. nbinno.comnbinno.com |
| P2Y1 Antagonists | Cardiovascular (Antithrombotic) | Crucial building block for novel antithrombotic agents. nbinno.comnbinno.com |
| Diaryl Ethers | Various Pharmaceutical Applications | Primary reagent in synthesis. sigmaaldrich.comscbt.com |
The fluoromethylphenyl motif derived from this compound has been incorporated into novel antimicrobial agents. Research has shown that pyrazole (B372694) derivatives containing a trifluoromethyl phenyl group exhibit potent activity against Gram-positive bacteria, including challenging pathogens like Staphylococcus aureus. nih.gov
In one study, a series of 1,3-bis-benzoic acid and trifluoromethyl phenyl-derived pyrazoles were synthesized and evaluated. nih.gov Several of these compounds demonstrated high potency as growth inhibitors of Gram-positive bacteria with low toxicity to human cells. nih.gov Specific derivatives showed a bactericidal effect, were capable of inhibiting and destroying biofilms, and were effective against non-growing "persister" cells, which are often tolerant to conventional antibiotics. nih.gov Notably, these compounds showed a very low tendency for inducing resistance in bacteria like S. aureus and Enterococcus faecalis. nih.gov
| Compound Class | Target Pathogen | Key Research Finding |
|---|---|---|
| Trifluoromethyl phenyl-derived pyrazoles | Gram-positive bacteria (e.g., Staphylococcus aureus) | Potent growth inhibition, bactericidal effect, and low propensity for resistance development. nih.gov |
| 4-Trifluoromethyl bithiazoles | Viruses and Bacteria (Gram-positive/negative) | Demonstrated broad-spectrum antimicrobial activity. nih.gov |
Material Science Innovations
Beyond life sciences, the properties of this compound make it a candidate for innovations in material science. The introduction of fluorine into polymers and other materials can enhance their performance characteristics significantly. mdpi.compaint.org
Phenolic compounds are fundamental monomers for producing thermosetting resins like phenolic resins. Incorporating fluorinated phenols such as this compound into polymer backbones can lead to materials with improved properties. The strong carbon-fluorine bond can enhance the thermal stability and chemical resistance of the resulting polymer. mdpi.comchemimpex.com
For example, monomers containing trifluoromethyl groups have been used as functional additives in epoxy resins. mdpi.com The incorporation of such monomers has been shown to significantly increase the glass transition temperature (Tg) and the char yield at high temperatures, indicating enhanced thermal stability. mdpi.com The trifluoromethyl groups can also contribute to flame retardancy through mechanisms like radical trapping in the gas phase during combustion. mdpi.com
In the field of coatings and adhesives, fluorinated compounds are prized for their ability to create surfaces with low energy, high chemical resistance, and excellent durability. paint.orgspecialchem.com Phenolic monomers are already used in adhesives for applications requiring high thermal stability and adhesion to metal substrates. specialchem.com
The use of this compound or its derivatives as additives or co-monomers in coatings and adhesive formulations could impart beneficial properties. Fluorinated additives, known as fluorosurfactants, are used to improve wetting, leveling, and surface coverage on low-energy surfaces. specialchem.com Materials containing fluorine often exhibit stain resistance and lubricity. paint.org Therefore, integrating the this compound structure into specialty coatings or adhesives could yield high-performance materials suitable for demanding environments, such as in the aerospace, electronics, or automotive industries. specialchem.com
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 4-(Fluoromethyl)phenol, and what are their mechanistic considerations?
- Answer: Two primary methods are documented:
- Photoredox catalysis : Utilizes redox-active esters and fluorination agents (e.g., sodium difluoroacetate) via radical-polar crossover mechanisms. This involves single-electron transfer (SET) processes to form C-F bonds efficiently .
- Nucleophilic fluorination : Employs cesium carbonate as a base and sodium 2-chloro-2,2-difluoroacetate in polar aprotic solvents (e.g., DMF), proceeding through an SN2 mechanism. Gas evolution during this reaction necessitates oil bubblers for safe venting .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer:
- NMR spectroscopy : 1H/13C/19F NMR identifies the fluoromethyl group’s position and integrity. 19F NMR is particularly sensitive to electronic environment changes near the fluorine atom .
- IR spectroscopy : Detects phenolic O-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns, critical for purity validation .
Q. What safety protocols are essential when handling this compound?
- Answer:
- Use fluoropolymer-lined containers to prevent hydrofluoric acid formation from moisture exposure.
- Conduct pre-experiment hazard analyses for reagents (e.g., sodium difluoroacetate) and gas evolution risks .
- Wear nitrile gloves and safety goggles compliant with EN374 and ANSI Z87.1 standards, respectively .
Advanced Research Questions
Q. How can computational modeling optimize this compound’s interactions with biological targets?
- Answer:
- Molecular dynamics (MD) simulations : Model hydrophobic interactions between the fluoromethyl group and protein binding pockets. For example, simulations predict enhanced binding affinity due to fluorine’s electronegativity .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to rationalize regioselectivity in electrophilic substitutions .
Q. What experimental strategies resolve contradictions in reported reactivity data for electrophilic substitutions?
- Answer:
- Perform competitive kinetic studies under controlled conditions (e.g., solvent polarity, temperature). For instance, Friedel-Crafts alkylation reactivity can be compared to non-fluorinated analogs using HPLC to quantify product ratios .
- Use isotopic labeling (e.g., 18F) to track reaction pathways and intermediate stability .
Q. How does fluorination alter pharmacokinetic properties compared to non-fluorinated phenols?
- Answer:
- Lipophilicity : Measure LogP values to demonstrate increased membrane permeability.
- Metabolic stability : Conduct microsomal assays to assess resistance to CYP450-mediated oxidation.
- In vivo tracking : Utilize 18F-labeled analogs for PET imaging to study biodistribution and clearance .
Data Analysis & Methodological Challenges
Q. What analytical workflows validate purity in synthetic batches of this compound?
- Answer:
- HPLC-DAD/ELSD : Monitor for byproducts (e.g., hydrolyzed derivatives) using C18 columns and acetonitrile/water gradients.
- Elemental analysis : Verify fluorine content (±0.3% accuracy) to confirm stoichiometry .
Q. How do reaction conditions influence fluoromethyl group stability during derivatization?
- Answer:
- pH control : Avoid strongly acidic conditions (pH < 2) to prevent C-F bond cleavage.
- Temperature optimization : Reactions above 80°C may degrade the fluoromethyl group; monitor via inline FTIR .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| C-F Bond Dissociation Energy | DFT Calculations | ~452 kJ/mol | |
| LogP (Octanol/Water) | Shake-flask Method | 2.1 ± 0.2 | |
| 19F NMR Chemical Shift | DMSO-d6, 400 MHz | -215 ppm (singlet) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
